molecular formula C12H17N5O2 B2485219 7-ethyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 941974-74-9

7-ethyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2485219
CAS RN: 941974-74-9
M. Wt: 263.301
InChI Key: HLQJBUFBFMPENH-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their diverse applications and functionalities in chemistry. Its structure suggests it is a purine derivative, which is significant in both biological and synthetic contexts. The discussion will exclude applications, drug use, and dosages, focusing solely on its chemical characteristics.

Synthesis Analysis

The synthesis of related purine derivatives often involves multi-step reactions that include condensation, cyclization, and functional group transformations. For instance, the synthesis of pyrrolidine-2,4-diones, a related class, involves condensation with ethoxycarbonylacetic acid followed by Dieckmann cyclization and hydrolysis-decarboxylation (Jones et al., 1990). Such methods might be adapted for the target compound by incorporating the specific ethyl, methyl, and pyrrolidinyl substituents at appropriate steps.

Molecular Structure Analysis

Molecular structure analysis can be performed through techniques such as X-ray crystallography. The molecular structure of closely related compounds, such as pyrrolidine diones, reveals insights into the arrangement of atoms and bonds within the molecule (Gehman et al., 2019). This analysis is crucial for understanding the chemical behavior and reactivity of the compound.

Chemical Reactions and Properties

The compound's reactivity can be inferred from related structures. For example, pyrrolidine-2,4-diones engage in acylation reactions, forming 3-acyltetramic acids, which could suggest similar reactivity patterns for the target compound (Jones et al., 1990). Furthermore, the presence of purine in the molecule suggests potential for a wide range of biological interactions and chemical transformations.

Scientific Research Applications

Chemosensors for Metal Ions

A study on naphthoquinone-based chemosensors highlighted their remarkable selectivity towards Cu^2+ ions, showing potential for the subject compound in metal ion detection and environmental monitoring. These chemosensors change color upon binding with specific metal ions, indicating their utility in real-time monitoring of metal ion concentrations (Gosavi-Mirkute et al., 2017).

Synthesis of Pyrrolidine Diones

Research on the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives explores the chemical transformations and potential pharmaceutical applications of pyrrolidine-based compounds. This research provides insights into methods for generating structurally related compounds, which could have implications for drug design and development (Mulholland et al., 1972).

Novel Synthesis and Oxidizing Function

A novel synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives demonstrates the potential for creating aromatic molecules with diatropic pi-systems. This research also explores the oxidizing function of these compounds, suggesting applications in chemical synthesis and potentially in pharmaceutical development (Mitsumoto & Nitta, 2004).

Antioxidant Activity

The synthesis and evaluation of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants for their antioxidant activity indicate the potential of pyrrolidine derivatives in mitigating oxidative stress. This suggests a research avenue for the subject compound in studying neuroprotective agents or treatments for conditions associated with oxidative damage (Hakobyan et al., 2020).

Semiconductor Applications

A study on nitrogen-embedded small-molecule semiconducting materials, including their synthesis from pyrrolo[2,3-b]pyridine-2,3-dione derivatives, highlights potential applications in electronic devices. The electrochemical properties and carrier transport characteristics of these materials suggest that compounds like "7-ethyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione" could have applications in the development of organic semiconductors and photovoltaic devices (Zhou et al., 2019).

properties

IUPAC Name

7-ethyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-3-17-8-9(15(2)12(19)14-10(8)18)13-11(17)16-6-4-5-7-16/h3-7H2,1-2H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQJBUFBFMPENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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